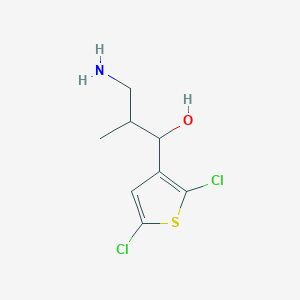![molecular formula C8H13N3O2 B13159156 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via alkylation of the pyrazole ring using 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group. This can be achieved through the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The pyrazole ring itself can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid
- 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
- 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Comparison: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 5-position of the pyrazole ring. This positioning can influence the compound’s reactivity and binding interactions compared to its isomers. The presence of the dimethylaminoethyl group also imparts distinct electronic and steric properties, differentiating it from other pyrazole derivatives.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)5-6-11-7(8(12)13)3-4-9-11/h3-4H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
QNTHFXHBIRYLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


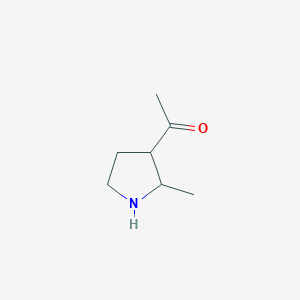
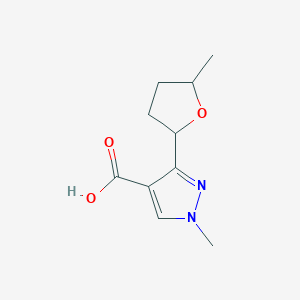

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
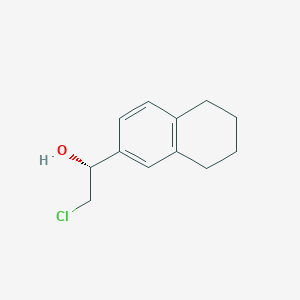
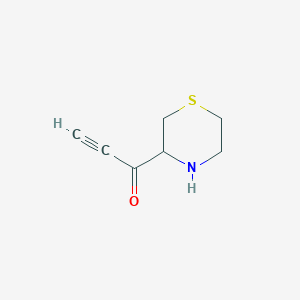
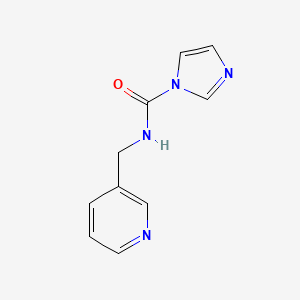
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
